acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol
Description
Acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol is a molecular complex comprising acetic acid and a chiral diol derivative. The diol moiety features an ethane-1,2-diol backbone substituted at the 1-position with a 4-iodophenyl group in the (1S)-configuration. The iodine atom at the para position introduces steric bulk and electronic effects, distinguishing it from analogous compounds with other substituents (e.g., methoxy, bromo, or hydroxy groups). This compound is likely synthesized via dihydroxylation or diastereoselective methods, as seen in related diol syntheses (e.g., ).
Properties
CAS No. |
647026-53-7 |
|---|---|
Molecular Formula |
C12H17IO6 |
Molecular Weight |
384.16 g/mol |
IUPAC Name |
acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H9IO2.2C2H4O2/c9-7-3-1-6(2-4-7)8(11)5-10;2*1-2(3)4/h1-4,8,10-11H,5H2;2*1H3,(H,3,4)/t8-;;/m1../s1 |
InChI Key |
AAKYEVGJIPNRNX-YCBDHFTFSA-N |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1[C@@H](CO)O)I |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1C(CO)O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol typically involves the iodination of a phenyl ethane-1,2-diol precursor. This can be achieved through electrophilic aromatic substitution using iodine and a suitable oxidizing agent. The reaction conditions often include a solvent such as acetic acid or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethane-1,2-diol moiety, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the iodine substituent, potentially replacing it with hydrogen or other functional groups.
Substitution: The iodine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide, thiourea, or primary amines.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of deiodinated products or other reduced derivatives.
Substitution: Formation of substituted phenyl ethane-1,2-diols with various functional groups.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules with potential pharmaceutical applications.
Biology
In biological research, the compound may be used as a probe to study enzyme activities or as a precursor for radiolabeled compounds in imaging studies.
Medicine
Industry
In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol exerts its effects depends on its specific interactions with molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ethane-1,2-diol moiety can engage in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The table below compares acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol with key analogues:

Key Observations :
- Electronic Effects : Iodo and bromo substituents are electron-withdrawing, increasing the acidity of adjacent hydroxyl groups compared to methoxy or hydroxy groups .
- Steric Effects : The iodine atom’s bulk may hinder nucleophilic substitution or enzymatic degradation, enhancing stability in biological systems compared to smaller substituents .
Physicochemical and Pharmacological Properties
- Solubility : Iodo and bromo derivatives exhibit lower aqueous solubility than methoxy or hydroxy analogues due to hydrophobic halogen atoms .
- Reactivity : Iodo-substituted diols may undergo nucleophilic substitution (e.g., iodide displacement) more readily than methoxy derivatives .
- Biological Activity: Neurotransmitter Metabolites: DOPEG (1-(3,4-dihydroxyphenyl)ethane-1,2-diol) and MOPEG (1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol) are critical in noradrenaline/dopamine turnover, with rapid metabolic clearance . Antimicrobial Potential: The iodine atom in the target compound may confer antiseptic properties, akin to iodinated contrast agents .
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